4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine
CAS No.: 440638-20-0
Cat. No.: VC11016506
Molecular Formula: C16H16N4S
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine - 440638-20-0](/images/structure/VC11016506.png)
Specification
CAS No. | 440638-20-0 |
---|---|
Molecular Formula | C16H16N4S |
Molecular Weight | 296.4 g/mol |
IUPAC Name | 4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)pyridine |
Standard InChI | InChI=1S/C16H16N4S/c1-2-20-15(14-8-10-17-11-9-14)18-19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Standard InChI Key | WWOIKNZOVDZDAT-UHFFFAOYSA-N |
SMILES | CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3 |
Canonical SMILES | CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine consists of a 1,2,4-triazole ring substituted at the 4-position with an ethyl group and at the 5-position with a benzylsulfanyl moiety. The triazole ring is fused to a pyridine ring at the 3-position, creating a planar, conjugated system that enhances stability and reactivity. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄S |
Molecular Weight | 322.43 g/mol |
IUPAC Name | 4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine |
Canonical SMILES | CCCn1c(nnc1SCC2=CC=CC=C2)c3ccncc3 |
The ethyl group at the 4-position introduces steric bulk compared to smaller alkyl substituents, potentially influencing binding interactions with biological targets . The benzylsulfanyl group contributes to lipophilicity, which may enhance membrane permeability and bioavailability .
Synthesis and Structural Optimization
Synthetic routes for analogous 1,2,4-triazole derivatives typically involve multi-step sequences. A generalized approach for this compound could involve:
-
Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds under acidic conditions .
-
Introduction of the Ethyl Substituent: Alkylation at the 4-position using ethyl bromide or iodide in the presence of a base like potassium carbonate.
-
Functionalization with Benzylsulfanyl: Thioether formation via nucleophilic substitution between a mercapto-triazole intermediate and benzyl bromide .
Critical parameters include reaction temperature (optimized between 60–80°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., p-toluenesulfonic acid), which collectively determine yield and purity . Challenges in synthesis often arise from competing side reactions at the triazole nitrogen atoms, necessitating careful protecting group strategies.
Biological Activities and Mechanistic Insights
While direct studies on this compound are scarce, structurally related 1,2,4-triazole derivatives exhibit broad pharmacological activities:
Antimicrobial Effects
Compounds with sulfur-containing substituents demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 2–8 μg/mL) and fungi (e.g., Candida albicans, MIC: 4–16 μg/mL) . The ethyl group’s hydrophobicity likely improves penetration through microbial cell walls.
Anti-Inflammatory Action
Triazole-pyridine hybrids inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. In murine models, similar compounds decreased edema by 60–75% at 50 mg/kg doses .
Structure-Activity Relationships (SAR)
Key SAR trends for triazole derivatives include:
-
N4-Substituents: Bulkier groups (e.g., ethyl) enhance target selectivity but may reduce solubility.
-
C5-Thioethers: Benzylsulfanyl improves metabolic stability compared to methylthio groups.
-
Pyridine Fusion: Augments π-π stacking interactions with aromatic residues in enzyme active sites .
Comparative data for selected analogs:
Pharmacokinetic and Toxicological Considerations
Predicted ADMET properties (via in silico modeling):
-
Absorption: High gastrointestinal permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation of the benzylsulfanyl group.
-
Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rats) but potential hepatotoxicity at chronic doses .
Future Directions and Clinical Translation
Further research should prioritize:
-
Synthetic Scale-Up: Developing one-pot methodologies to improve yield (>70%) and reduce purification steps.
-
Target Identification: Proteomic studies to map binding partners and off-target effects.
-
Formulation Strategies: Nanoencapsulation to address aqueous solubility limitations (<0.1 mg/mL predicted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume